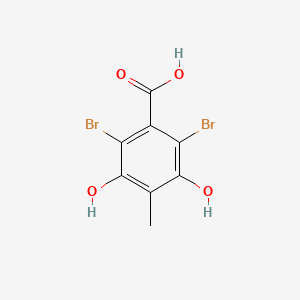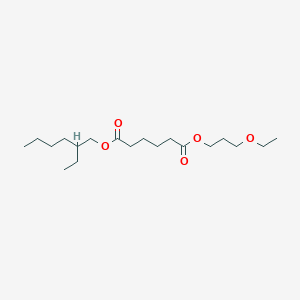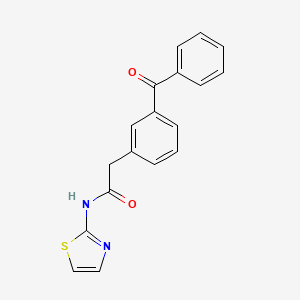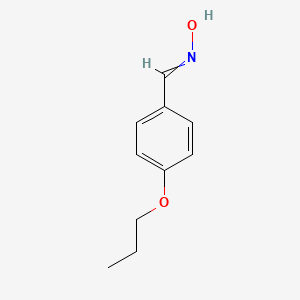![molecular formula C24H23NO B14597003 4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine CAS No. 61274-41-7](/img/structure/B14597003.png)
4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine is an organic compound characterized by a pyridine ring substituted with two phenyl groups and an oxan-4-ylidene ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine typically involves the reaction of 2,6-diphenylpyridine with an appropriate oxan-4-ylidene ethyl precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity. Detailed experimental procedures and conditions can be found in specialized chemical synthesis literature .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring consistent quality and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the oxan-4-ylidene ethyl group are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with phenyl and oxan-4-ylidene groups, such as:
- 2,6-Diphenylpyridine
- 4-(Oxan-4-ylidene)ethylpyridine
- 2,6-Diphenyl-4-(oxan-4-ylidene)ethylpyridine
Uniqueness
4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine is unique due to its specific substitution pattern and the presence of both phenyl and oxan-4-ylidene groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
CAS No. |
61274-41-7 |
|---|---|
Molecular Formula |
C24H23NO |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-[1-(oxan-4-ylidene)ethyl]-2,6-diphenylpyridine |
InChI |
InChI=1S/C24H23NO/c1-18(19-12-14-26-15-13-19)22-16-23(20-8-4-2-5-9-20)25-24(17-22)21-10-6-3-7-11-21/h2-11,16-17H,12-15H2,1H3 |
InChI Key |
OGTUARRLWGOVNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCOCC1)C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14596934.png)

![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol)](/img/structure/B14596944.png)
![10-Propylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14596952.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14596963.png)
![4-[(Ethylamino)methyl]-5-[(ethylsulfanyl)methyl]-2-methylpyridin-3-ol](/img/structure/B14596968.png)


![Tributyl{[2,3-dimethyl-3-(3-methyloxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14596993.png)
![Phosphorane, [(4-bromophenyl)methylene]triphenyl-](/img/structure/B14596995.png)

![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid](/img/structure/B14597009.png)
![4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14597016.png)
